Moxazocine
Overview
Description
Moxazocine is an opioid analgesic belonging to the benzomorphan family. It was developed as a potent painkiller but was never marketed. This compound acts as a partial agonist or mixed agonist/antagonist of opioid receptors, with a preference for the κ-opioid receptor. Clinical studies have shown that this compound is approximately ten times more potent than morphine by weight as an analgesic .
Preparation Methods
The synthesis of moxazocine involves several steps:
Reduction of the carbonyl group: in oxygenated benzomorphan to form the corresponding alcohol.
N-demethylation: of the intermediate using bromine cyanide.
Acylation: with cyclopropylcarbonyl chloride to form the amide.
Conversion of the alcohol to the ether: by treatment with methyl iodide and base.
Reduction of the amide function: using lithium aluminium hydride.
Cleavage of the phenolic ether: to yield this compound.
Chemical Reactions Analysis
Moxazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The reduction of this compound typically involves the use of lithium aluminium hydride to reduce the amide function.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.
Acylation: The acylation of this compound with cyclopropylcarbonyl chloride is a key step in its synthesis.
Scientific Research Applications
Moxazocine has been studied extensively for its analgesic properties. It has shown superior efficacy compared to morphine in clinical studies, particularly in the management of severe postoperative pain. Despite its potential, this compound was never marketed, possibly due to its mixed agonist/antagonist properties and the development of other opioid analgesics .
Mechanism of Action
Moxazocine exerts its effects by binding to opioid receptors, with a preference for the κ-opioid receptor. As a partial agonist or mixed agonist/antagonist, this compound modulates the activity of these receptors, leading to analgesic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with the central nervous system to alleviate pain .
Comparison with Similar Compounds
Moxazocine is similar to other benzomorphan derivatives, such as pentazocine and cyclazocine. it is unique in its higher potency and preference for the κ-opioid receptor. Other similar compounds include:
Pentazocine: Another benzomorphan derivative with mixed agonist/antagonist properties.
Cyclazocine: Known for its hallucinogenic effects and mixed agonist/antagonist activity.
Butorphanol: A synthetic opioid with mixed agonist/antagonist properties, used for pain management.
This compound’s uniqueness lies in its higher potency and specific receptor affinity, making it a valuable compound for research despite its lack of commercial availability.
Properties
IUPAC Name |
(1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZWXJXXVLARQC-SQNIBIBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]([C@@H]1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866681 | |
Record name | (-)-Moxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58239-89-7 | |
Record name | (2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-2,6-methano-3-benzazocin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58239-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxazocine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058239897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Moxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOXAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNB57S7DWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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